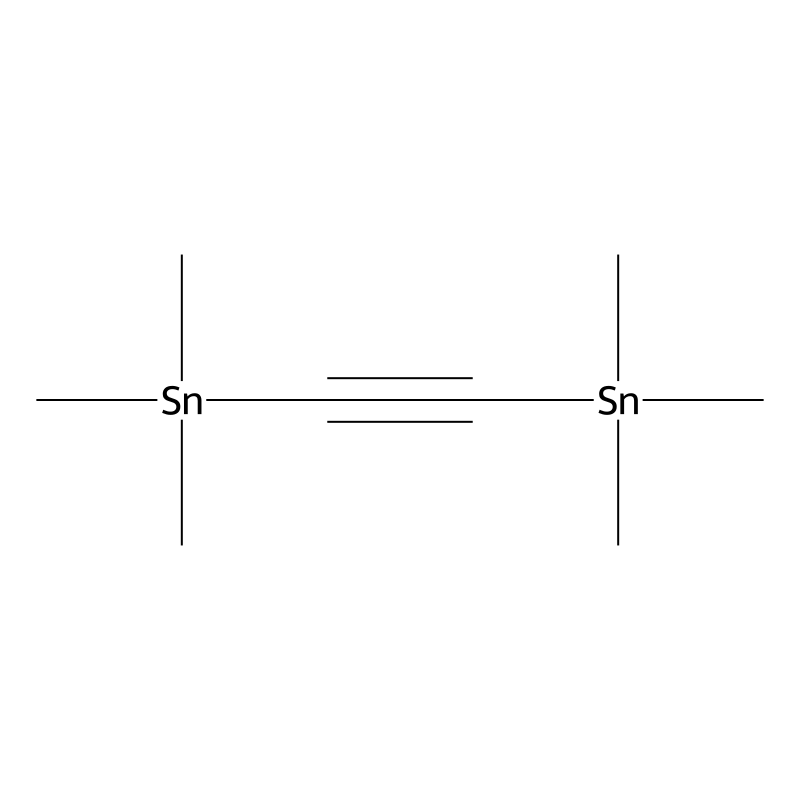

Bis(trimethylstannyl)acetylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(trimethylstannyl)acetylene is an organotin compound characterized by the presence of two trimethylstannyl groups attached to an acetylene backbone. Its chemical formula is , and it is recognized for its unique properties and reactivity, particularly in organic synthesis and materials science. This compound is typically a flammable solid and poses significant health hazards, being fatal upon ingestion, skin contact, or inhalation .

- Cross-Coupling Reactions: This compound can undergo cross-coupling with various electrophiles, leading to the formation of complex organic structures. Notably, it has been involved in reactions with dicobalt hexacarbonyl complexes .

- Formation of New Compounds: It reacts with trifluoroacetic anhydride to yield 1-trifluoroacetyl-2-trimethylstannylacetylene, demonstrating its utility in synthesizing novel compounds .

- Homocoupling Reactions: Bis(trimethylstannyl)acetylene can also participate in homocoupling reactions under specific catalytic conditions, allowing the formation of larger molecular frameworks.

Several methods exist for synthesizing bis(trimethylstannyl)acetylene:

- Direct Synthesis from Acetylene: One common approach involves the reaction of acetylene with trimethylstannyl chloride in the presence of a base, facilitating the substitution reaction that yields bis(trimethylstannyl)acetylene .

- Organometallic Routes: Other synthetic strategies may utilize organometallic chemistry techniques, where tin-based reagents react with acetylene derivatives under controlled conditions to form the desired compound.

Bis(trimethylstannyl)acetylene finds applications across various fields:

- Organic Synthesis: It serves as a valuable reagent for introducing trimethylstannyl groups into organic molecules, enhancing their reactivity and functionalization potential.

- Materials Science: The compound is utilized in developing advanced materials, including polymers and nanomaterials, due to its unique structural properties.

- Catalysis: Its derivatives are often employed as catalysts or catalyst precursors in various chemical transformations.

Interaction studies involving bis(trimethylstannyl)acetylene have primarily focused on its reactivity with other chemical species rather than biological interactions. The compound's ability to engage in cross-coupling and homocoupling reactions has been extensively documented, highlighting its role in forming complex molecular architectures .

Several compounds share structural characteristics with bis(trimethylstannyl)acetylene, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Bis(trimethylsilyl)acetylene | C8H18Si2 | Contains silicon instead of tin; used in similar applications but less toxic. |

| Trimethylsilylacetylene | C4H10Si | A simpler derivative; often used as a precursor in organic synthesis. |

| Di(trimethylgermyl)acetylene | C8H18Ge2 | Similar structure but contains germanium; exhibits different reactivity patterns. |

Bis(trimethylstannyl)acetylene is unique due to its distinct organotin structure, which imparts specific reactivity not observed in silicon or germanium analogs. Its applications in catalysis and material science further differentiate it from similar compounds.

GHS Hazard Statements

H228 (97.44%): Flammable solid [Danger Flammable solids];

H300+H310+H330 (97.44%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Environmental Hazard